REACTION_SMILES
|
[C:1]1([C:4](=[O:5])[OH:6])([C:7](=[O:8])[OH:9])[CH2:2][CH2:3]1.[CH2:28]1[O:29][CH2:30][CH2:31][CH2:32]1.[CH3:10][CH2:11][N:12]([CH2:13][CH3:14])[CH2:15][CH3:16].[CH3:33][CH2:34][O:35][C:36](=[O:37])[CH3:38].[S:17]([Cl:18])([Cl:19])=[O:20].[c:21]1([NH2:27])[cH:22][cH:23][cH:24][cH:25][cH:26]1>>[C:1]1([C:4](=[O:5])[NH:27][c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)([C:7](=[O:8])[OH:9])[CH2:2][CH2:3]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C1(C(=O)O)CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)C1(C(=O)Nc2ccccc2)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |